Cas no 6339-04-4 (3-Acetamidophenoxyacetic acid)

3-Acetamidophenoxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Acetamidophenoxyacetic acid
- 2-(3-acetamidophenoxy)acetic acid
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- Inchi: InChI=1S/C10H11NO4/c1-7(12)11-8-3-2-4-9(5-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
- InChI Key: ANQDHBLMWSDQBV-UHFFFAOYSA-N
- SMILES: CC(NC1=CC(OCC(O)=O)=CC=C1)=O
Computed Properties
- Exact Mass: 209.06900
- Monoisotopic Mass: 209.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
Experimental Properties
- Density: 1.326
- Boiling Point: 462.3°C at 760 mmHg
- Flash Point: 233.4°C
- Refractive Index: 1.592
- PSA: 75.63000
- LogP: 1.18140
3-Acetamidophenoxyacetic acid Security Information
- HazardClass:IRRITANT
3-Acetamidophenoxyacetic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Acetamidophenoxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32043-2.5g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 2.5g |
$605.0 | 2025-03-19 | |
Enamine | EN300-32043-10.0g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-32043-0.1g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 0.1g |
$100.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104392-1g |
((3-(Acetylamino)phenyl)oxy)acetic acid |
6339-04-4 | 98% | 1g |
¥2070.00 | 2024-05-06 | |
Enamine | EN300-32043-0.25g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 0.25g |
$143.0 | 2025-03-19 | |
TRC | B402608-50mg |
3-Acetamidophenoxyacetic Acid |
6339-04-4 | 50mg |
$ 210.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104392-250mg |
((3-(Acetylamino)phenyl)oxy)acetic acid |
6339-04-4 | 98% | 250mg |
¥1648.00 | 2024-05-06 | |
Chemenu | CM123385-1g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95% | 1g |
$325 | 2023-01-09 | |
1PlusChem | 1P00EEPP-1g |
SALOR-INT L497096-1EA |
6339-04-4 | 95% | 1g |
$406.00 | 2024-04-22 | |
1PlusChem | 1P00EEPP-250mg |
SALOR-INT L497096-1EA |
6339-04-4 | 95% | 250mg |
$232.00 | 2024-04-22 |
3-Acetamidophenoxyacetic acid Related Literature
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
Additional information on 3-Acetamidophenoxyacetic acid
Introduction to 3-Acetamidophenoxyacetic acid (CAS No: 6339-04-4)
3-Acetamidophenoxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No) 6339-04-4, is a significant compound in the field of pharmaceutical and biochemical research. This compound belongs to the class of phenoxyacetic acids, which are widely recognized for their diverse biological activities. The presence of both an acetamide and a phenoxy group in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The molecular formula of 3-Acetamidophenoxyacetic acid is C8H9NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural arrangement of these atoms contributes to its reactivity and interaction with biological targets. In recent years, there has been growing interest in this compound due to its potential applications in drug development and as a tool compound in biochemical assays.
One of the most compelling aspects of 3-Acetamidophenoxyacetic acid is its role as a precursor in the synthesis of more complex molecules. Its bifunctional nature, featuring both an amide and an ester-like moiety, allows for further chemical modifications. These modifications can be tailored to enhance specific biological activities, making it a versatile building block in medicinal chemistry.
Recent studies have highlighted the pharmacological relevance of 3-Acetamidophenoxyacetic acid. Researchers have been exploring its potential as an intermediate in the development of novel therapeutic agents. For instance, derivatives of this compound have shown promise in inhibiting certain enzymatic pathways that are associated with inflammatory responses. This has sparked interest in its potential use as an anti-inflammatory agent.
The synthesis of 3-Acetamidophenoxyacetic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the acetamide group followed by the phenoxyacetic acid moiety requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
In addition to its pharmaceutical applications, 3-Acetamidophenoxyacetic acid has found utility in biochemical research. It serves as a substrate or inhibitor in various enzyme assays, helping researchers understand metabolic pathways and enzyme mechanisms. Its structural features allow it to interact with specific enzymes, providing insights into their function and regulation.
The safety profile of 3-Acetamidophenoxyacetic acid is another critical consideration. While it is not classified as a hazardous or controlled substance, proper handling procedures must be followed to ensure safe laboratory practices. Standard precautions such as wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area are essential when handling this compound.
The future prospects for 3-Acetamidophenoxyacetic acid are promising, with ongoing research aiming to uncover new applications and optimize its synthesis. Collaborative efforts between synthetic chemists and pharmacologists are likely to yield innovative derivatives with enhanced therapeutic properties. As our understanding of biological systems continues to evolve, compounds like 3-Acetamidophenoxyacetic acid will remain at the forefront of drug discovery efforts.
The regulatory landscape also plays a crucial role in the development and use of 3-Acetamidophenoxyacetic acid. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that the compound meets high standards for quality and consistency. This is particularly important for researchers who intend to translate their findings into clinical applications.
In conclusion, 3-Acetamidophenoxyacetic acid (CAS No: 6339-04-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its biological activities open avenues for new therapeutic interventions. As research continues to progress, this compound is poised to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel treatments.
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